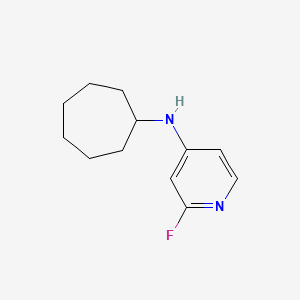
N-cycloheptyl-2-fluoropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .
Industrial Production Methods
Industrial production of N-cycloheptyl-2-fluoropyridin-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-cycloheptyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-fluoropyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and developing new drugs.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-2-fluoropyridin-4-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclopentyl-4-fluoropyridin-2-amine: Another fluorinated pyridine derivative with a cyclopentyl group.
Uniqueness
N-cycloheptyl-2-fluoropyridin-4-amine is unique due to the presence of the cycloheptyl group, which can influence its chemical and biological properties. The larger ring size may affect the compound’s steric interactions and binding affinity, making it distinct from its cyclohexyl and cyclopentyl counterparts.
Propiedades
Fórmula molecular |
C12H17FN2 |
|---|---|
Peso molecular |
208.27 g/mol |
Nombre IUPAC |
N-cycloheptyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C12H17FN2/c13-12-9-11(7-8-14-12)15-10-5-3-1-2-4-6-10/h7-10H,1-6H2,(H,14,15) |
Clave InChI |
DWMNMPGFKRXUNI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)NC2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
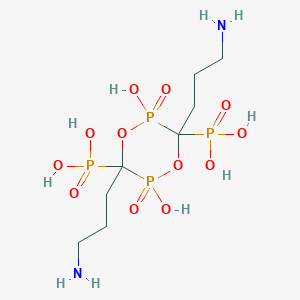
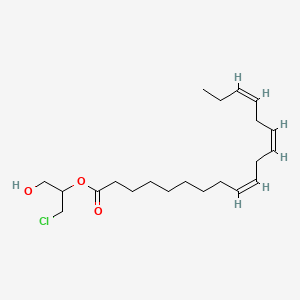
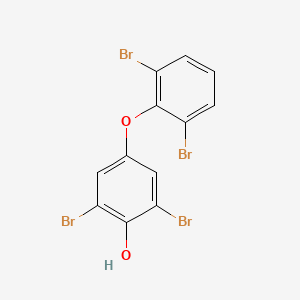

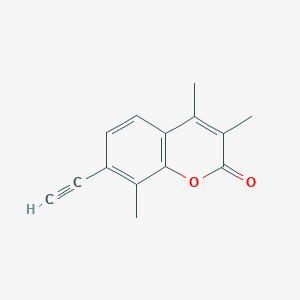

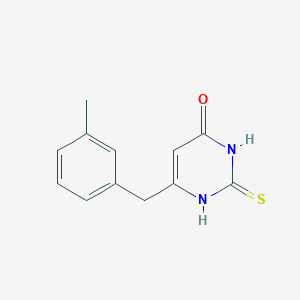
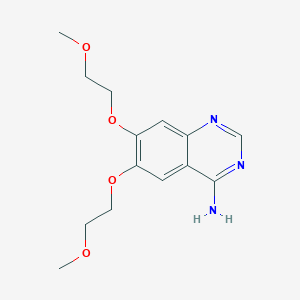
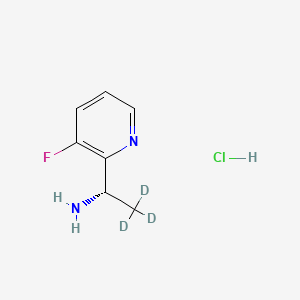
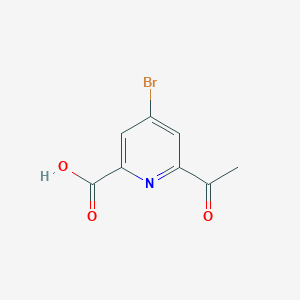
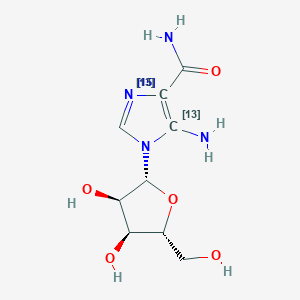

![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
